3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique fusion of pyrido[4,3-d]pyrimidine and chromen-2-one structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[4,3-d]pyrimidine core, which can be synthesized from pyridine and pyrimidine derivatives through cyclization reactions . The chromen-2-one moiety is then introduced via condensation reactions involving appropriate aldehydes and ketones .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: A related compound used as a starting material for the synthesis of various derivatives.
Chromen-2-one: A simpler analog that forms the basis of the chromen-2-one moiety in the target compound.
Uniqueness
3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable target for research and development .
Properties
IUPAC Name |
3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(20-6-5-14-12(9-20)8-18-10-19-14)13-7-11-3-1-2-4-15(11)23-17(13)22/h1-4,7-8,10H,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYCXPQWUQYKTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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